molecular formula C13H12BrClN4O3 B11072778 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11072778
M. Wt: 387.61 g/mol
InChI Key: YZQMRGKVXDXDPL-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-bromo-5-methyl-3-nitro-1H-pyrazole and 3-chloro-4-methylaniline. The key steps in the synthesis may involve:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Bromination: Addition of the bromine atom to the pyrazole ring.

    Acylation: Formation of the acetamide linkage with 3-chloro-4-methylaniline.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups to the pyrazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide include other pyrazole derivatives such as:

  • 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
  • 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring and the acetamide linkage. These structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H12BrClN4O3

Molecular Weight

387.61 g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C13H12BrClN4O3/c1-7-3-4-9(5-10(7)15)16-11(20)6-18-8(2)12(14)13(17-18)19(21)22/h3-5H,6H2,1-2H3,(H,16,20)

InChI Key

YZQMRGKVXDXDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)Cl

Origin of Product

United States

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